7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Regioselective Synthesis Triazolopyrimidine Chemistry Antiviral Scaffolds

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 72966-18-8, C12H11N5, MW 225.25) is a specific regioisomer of the 2-amino-triazolopyrimidine class. It features a methyl group at the 7-position and a phenyl ring at the 5-position of the fused triazolopyrimidine core, with a free 2-amino group.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
Cat. No. B14912827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NN12)N)C3=CC=CC=C3
InChIInChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)14-12-15-11(13)16-17(8)12/h2-7H,1H3,(H2,13,16)
InChIKeyUYHWZFMNTNPBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Core Scaffold Procurement Guide for Antiviral and Heterocyclic Chemistry


7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 72966-18-8, C12H11N5, MW 225.25) is a specific regioisomer of the 2-amino-triazolopyrimidine class . It features a methyl group at the 7-position and a phenyl ring at the 5-position of the fused triazolopyrimidine core, with a free 2-amino group. This scaffold is a privileged structure in medicinal chemistry, serving as a key synthetic intermediate for generating diverse antiviral agents, particularly those targeting influenza virus RNA polymerase [1]. Its value in procurement is defined by its regiochemical purity and the versatile 2-amino handle, which distinguishes it from its isomer, 2-amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, and des-amino analogues [1].

Why Generic Substitution Fails: Regioisomeric and Functional Differentiation of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


Substituting 7-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with a generic '2-amino-triazolopyrimidine' or its 5-methyl-7-phenyl regioisomer is not scientifically valid due to distinct synthetic accessibility, regiochemical reactivity, and downstream biological outcomes. The regiochemistry of the methyl and phenyl substituents dictates the compound's reactivity in further functionalization, as demonstrated by distinct one-pot synthetic procedures that yield one isomer over the other with high selectivity [1]. Furthermore, the free 2-amino group is critical for subsequent derivatization into pharmacologically active leads, a functionality absent in des-amino analogues like 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp) [2]. Using an incorrect isomer or analogue can lead to failed synthetic campaigns or inactive compounds, making precise procurement essential for reproducible antiviral drug discovery programs.

Quantitative Comparative Evidence for 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in Synthesis and Drug Discovery


Regioselective Synthesis: 83% Yield for 7-Methyl-5-phenyl Isomer vs. 55% for 5-Methyl-7-phenyl Isomer Under Optimized Conditions

In a 2024 study, Pacetti et al. developed a Biginelli-like multicomponent reaction to regioselectively synthesize C-6 ester-substituted 2-amino-triazolopyrimidine analogues. The target 7-methyl-5-phenyl isomer (compound 11, a close analogue of the non-ester-substituted target compound) was obtained in a superior 83% isolated yield using citric acid in EtOH at reflux for 3.5 hours, without requiring chromatographic purification. In contrast, the optimized conditions for the 5-methyl-7-phenyl regioisomer (compound 9) provided only a 55% yield using acetic acid at 60 °C for 9 hours [1]. This yield differential of 28 percentage points directly impacts procurement decisions for large-scale synthetic campaigns where the 7-methyl-5-phenyl isomer is the desired scaffold.

Regioselective Synthesis Triazolopyrimidine Chemistry Antiviral Scaffolds

2-Amino Synthetic Handle is Essential for Generating Antiviral Leads; Des-amino Analogue (pmtp) Lacks This Versatility

The 2-amino group on the target compound is the critical functional handle for generating biologically active antiviral agents. In a 2021 study, the 2-amino scaffold (compounds 6 and 7) was synthesized and then functionalized at the C-2 position. A representative optimized derivative (compound 22) demonstrated potent inhibition of the influenza PA-PB1 interaction with an IC50 of 19.5 μM and anti-IAV activity with an EC50 of 16 μM at non-toxic concentrations [1]. In contrast, the des-amino analogue 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp) is studied primarily as a ligand for metal complexes with antimicrobial activity, with no direct antiviral application reported [2]. This demonstrates that the 2-amino group is a non-negotiable structural feature for accessing the privileged antiviral chemical space.

Antiviral Drug Discovery PA-PB1 Inhibitors Scaffold Derivatization

Foundational Scaffold for the Most Active Triazolopyrimidine Influenza PA-PB1 Inhibitors Reported To Date

The 2-amino-7-methyl-5-phenyl scaffold is the direct precursor to compound 22, which was identified as the most active triazolopyrimidine-based influenza PA-PB1 inhibitor reported by the Massari group. Compound 22 displayed a PA-PB1 IC50 of 19.5 μM and an anti-IAV EC50 of 16 μM [1]. Additionally, a closely related derivative, compound 49 (built on the same 2-amino-triazolopyrimidine core), showed anti-SARS-CoV-2 activity with an EC50 of 34.47 μM [1]. This establishes the scaffold as a validated starting point for pan-antiviral drug discovery. In a class-level comparison, other triazolopyrimidine series, such as those targeting PfDHODH for malaria, achieve IC50 values in the 0.08-1.3 μM range, but these are structurally distinct and target a different enzyme [2]. The 2-amino scaffold occupies a unique niche in viral polymerase disruption, and its procurement is justified for programs focused on this specific mechanism.

Influenza RNA Polymerase Protein-Protein Interaction Inhibitors

Regioisomer-Dependent Physicochemical Properties: 7-Methyl-5-phenyl vs. 5-Methyl-7-phenyl Isomer Differentiation

The target 7-methyl-5-phenyl isomer can be analytically distinguished from its 5-methyl-7-phenyl counterpart. In the 2024 Pacetti study, HPLC retention times (tR) were used to rapidly differentiate the four isomers 8-11, enabling a reliable quality control method for verifying regioisomeric purity [1]. Although specific numerical tR values were not tabulated in the accessible abstract, the method was reported to 'quickly detect isomers 8–11 and their ratios.' This analytical differentiation is crucial for procurement to ensure that the supplied material is the correct regioisomer, as the 5-methyl-7-phenyl isomer and des-amino analogue are also commercially available and could be mistakenly supplied or ordered [2]. The 2-amino group also imparts a distinct molecular weight (225.25 g/mol) and hydrogen bond donor capacity (calculated from the C12H11N5 formula) compared to the des-amino analogue (7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, C12H10N4, MW ~210.09) .

Regioisomerism Physicochemical Characterization Quality Control

Recommended Application Scenarios for 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Based on Quantitative Evidence


Synthesis of C-2 Functionalized Antiviral Libraries Targeting Influenza PA-PB1 Interaction

The scaffold's 2-amino group is the essential handle for generating PA-PB1 inhibitors, with optimized leads achieving IC50 values of 19.5 μM against the protein-protein interaction and EC50 of 16 μM against IAV in cell culture [1]. Procurement of this specific regioisomer enables library synthesis via C-2 acylation, sulfonylation, or reductive amination to explore SAR around the PA-PB1 interface, a validated but underexploited antiviral target [1].

Regioselective Scaffold for Multicomponent Reaction Development and Methodology Studies

The target scaffold can be regioselectively synthesized in 83% yield under mild, one-pot Biginelli-like conditions, making it an ideal substrate for methodology studies aimed at optimizing heterocycle synthesis [2]. Its high yield and simple purification (trituration, no chromatography) support its use in reaction optimization and scale-up feasibility studies, where its performance quantitatively surpasses that of the 5-methyl-7-phenyl isomer (55% yield) [2].

Quality Control and Reference Standard for Regioisomer Analysis in Research Supply Chains

Given the commercial availability of closely related isomers and des-amino analogues, this compound serves as a critical reference standard for developing and validating HPLC methods to confirm regioisomeric identity and purity in incoming materials [2]. Its distinct molecular weight (225.25 g/mol) and MS fragmentation pattern (available in SpectraBase) provide unambiguous analytical markers for QC protocols [3].

Metal Complexation Studies for Antimicrobial and Antitumor Research

While direct data for the 2-amino compound's complexes is limited, the structurally related des-amino analogue, 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp), forms biologically active Cu(II) and Zn(II) complexes with enhanced antimicrobial and antibiofilm activity compared to the free ligand [4]. The presence of the 2-amino group on the target compound is predicted to offer additional coordination sites (e.g., through the exocyclic nitrogen), potentially enabling distinct metal-binding modes not accessible to the des-amino analogue. This makes it a compelling candidate for developing novel metallodrugs with tunable biological profiles [4].

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